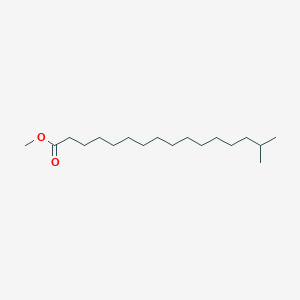

Methyl 15-methylhexadecanoate

描述

It is a branched fatty acid methyl ester with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 15-methylhexadecanoate can be synthesized through the esterification of 15-methylhexadecanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently . The reaction conditions generally involve heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 15-methylhexadecanoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired ester .

化学反应分析

Types of Reactions: Methyl 15-methylhexadecanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 15-methylhexadecanoic acid.

Reduction: 15-methylhexadecanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Chemical Applications

1. Reference Standard in Analytical Chemistry

- Gas Chromatography and Mass Spectrometry: Methyl 15-methylhexadecanoate serves as a reference standard for the analysis of fatty acid methyl esters (FAMEs). Its distinct structure aids in the identification and quantification of similar compounds in complex mixtures.

2. Chemical Reactions

- Reactivity: The compound can undergo oxidation to form corresponding carboxylic acids, reduction to yield alcohols, and nucleophilic substitution reactions involving its ester group. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Applications

1. Role in Lipid Metabolism

- Biological Membranes: this compound is studied for its incorporation into biological membranes, influencing membrane fluidity and functionality. This property is crucial for understanding lipid metabolism and cellular processes.

2. Antifungal Properties

- Research Findings: Studies indicate that this compound may exhibit antifungal activity, potentially inhibiting the growth of certain fungal pathogens. Its mechanism involves disrupting fungal cell membranes, making it a candidate for further investigation as a biocontrol agent .

Medical Applications

1. Therapeutic Potential

- Drug Delivery Systems: Research is ongoing to evaluate the compound's role in drug delivery systems, particularly its ability to enhance the bioavailability of therapeutic agents through improved solubility and permeability across biological membranes.

2. Anti-inflammatory Activity

- Mechanism of Action: Preliminary studies suggest that this compound may inhibit nitric oxide production, a critical mediator in inflammatory responses. This property positions it as a potential therapeutic agent in inflammatory diseases.

Industrial Applications

1. Biodegradable Lubricants and Surfactants

- Sustainability: The compound is utilized in producing biodegradable lubricants and surfactants, aligning with environmental sustainability goals. Its branched structure contributes to lower toxicity and enhanced biodegradability compared to traditional petroleum-based products.

2. Fat Recovery in Leather Processing

- Enzymatic Processes: In leather processing, this compound has been investigated for its role in recovering valuable fats from enzymatic unhairing processes, highlighting its utility in industrial applications beyond traditional uses .

Case Studies

Case Study 1: Antifungal Efficacy

A study assessed the antifungal activity of this compound against various fungal strains using agar diffusion assays. Results indicated significant inhibition at concentrations as low as 200 µg/mL, suggesting its potential as a biocontrol agent in agriculture .

Case Study 2: Drug Delivery Enhancement

Research focusing on drug delivery systems highlighted how incorporating this compound into formulations improved the solubility of poorly soluble drugs, leading to enhanced absorption rates in vitro. This finding supports further exploration into its use in pharmaceutical applications.

作用机制

The mechanism of action of methyl 15-methylhexadecanoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .

相似化合物的比较

Methyl hexadecanoate (methyl palmitate): A straight-chain fatty acid methyl ester with similar applications but different physical properties.

Methyl 15-methylheptadecanoate: Another branched fatty acid methyl ester with one additional carbon atom.

Uniqueness: Methyl 15-methylhexadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to straight-chain analogs. This branching can influence its melting point, solubility, and reactivity, making it valuable for specific applications .

生物活性

Methyl 15-methylhexadecanoate, also known as methyl isoheptadecanoate, is a fatty acid methyl ester with significant biological activities. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. Below, we explore its biological activity, including relevant case studies, research findings, and a summary table of its properties.

- Chemical Formula : CHO

- Molecular Weight : 284.48 g/mol

- CAS Number : 6929-04-0

- Synonyms : Hexadecanoic acid, 15-methyl-, methyl ester; Methyl isoheptadecanoate

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. A study highlighted its potential to inhibit nitric oxide production, a key mediator in inflammation. The compound's effectiveness in reducing inflammatory markers suggests its use as a therapeutic agent in conditions characterized by excessive inflammation .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it possesses antibacterial and antifungal activities. For instance, it has been effective against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections caused by these bacteria .

Furthermore, it has been part of formulations tested for their efficacy against fungal strains such as Candida albicans, reinforcing its role in combating microbial infections .

Case Studies

- Marine Microalgae Extracts : A study investigated the fatty acid profile of marine microalgae and identified this compound as one of the active compounds with significant antiviral and anti-inflammatory properties. The research utilized in silico methods to predict its pharmacological potential, demonstrating its capability to interact with biological targets effectively .

- Pharmaceutical Applications : In another study focusing on the compatibility of pharmaceutical packaging materials, this compound was analyzed for its stability and interaction with liposome formulations. The findings indicated that this compound could be safely integrated into drug delivery systems without compromising efficacy .

Research Findings Summary

| Study/Source | Findings |

|---|---|

| AACL Bioflux (2020) | Identified anti-inflammatory and antimicrobial properties; effective against E. coli and S. aureus; potential for medicinal use. |

| PMC (2017) | Demonstrated significant antibacterial activity; effective against multiple bacterial strains; supports use in therapeutic applications. |

| Larodan Product Info | Provided detailed chemical characterization; confirmed high purity (>98%) and stability under various conditions. |

ADME Properties

The pharmacokinetic profile of this compound has been assessed using computational models to understand absorption, distribution, metabolism, and excretion (ADME). These analyses suggest favorable properties for oral bioavailability and metabolic stability, making it a candidate for further drug development .

属性

IUPAC Name |

methyl 15-methylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHKXOIJKIMOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334924 | |

| Record name | Methyl 15-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6929-04-0 | |

| Record name | Methyl 15-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。